molecular formula C8H10BFO2 B6324497 3-Fluoro-2,4-dimethylphenylboronic acid;  95% CAS No. 762286-31-7

3-Fluoro-2,4-dimethylphenylboronic acid; 95%

Cat. No. B6324497
CAS RN: 762286-31-7
M. Wt: 167.98 g/mol
InChI Key: WVMGJPPIHJAPAG-UHFFFAOYSA-N
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Description

3-Fluoro-2,4-dimethylphenylboronic acid is a chemical compound that belongs to the boronic acid family. It is a solid substance with a molecular weight of 167.98 .


Molecular Structure Analysis

The InChI code for 3-Fluoro-2,4-dimethylphenylboronic acid is 1S/C8H10BFO2/c1-5-3-4-7 (9 (11)12)6 (2)8 (5)10/h3-4,11-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Fluoro-2,4-dimethylphenylboronic acid is a solid substance . The storage temperature is 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

3-Fluoro-2,4-dimethylphenylboronic acid: is a valuable reagent in the Suzuki–Miyaura cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic synthesis . This reaction is widely used for creating biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and organic materials. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst.

Arylation Reactions

This compound is also utilized in arylation reactions, where it contributes to the introduction of an aryl group into a molecule . Arylation is essential in the synthesis of complex organic molecules, including the construction of aromatic rings, which are core structures in many drugs and advanced materials.

Protodeboronation Studies

Protodeboronation refers to the removal of the boron group from boronic esters3-Fluoro-2,4-dimethylphenylboronic acid can be used to study the protodeboronation process, which is a critical step in some synthetic pathways, particularly when the boron moiety is no longer needed after certain transformations .

Homocoupling Reactions

The compound finds application in homocoupling reactions, where two identical molecules are joined to form a new compound with a biaryl or diene structure . These reactions are significant in the synthesis of polymers and complex organic compounds.

Functional Group Transformations

Due to the versatile nature of boronic acids, 3-Fluoro-2,4-dimethylphenylboronic acid can be transformed into various functional groups, expanding its utility in synthetic chemistry . Transformations include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations and alkynylations.

Material Science Applications

In material science, this boronic acid is used to modify surfaces and create functional materials with specific properties. Its ability to form stable covalent bonds with other organic molecules makes it an excellent choice for surface functionalization.

Safety and Hazards

The safety information for 3-Fluoro-2,4-dimethylphenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-2,4-dimethylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, the 3-Fluoro-2,4-dimethylphenylboronic acid interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . The palladium catalyst also undergoes an oxidative addition with electrophilic organic groups, forming a new Pd–C bond .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by 3-Fluoro-2,4-dimethylphenylboronic acid. This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.

Result of Action

The result of the action of 3-Fluoro-2,4-dimethylphenylboronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry.

properties

IUPAC Name

(3-fluoro-2,4-dimethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMGJPPIHJAPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-2,4-dimethylphenyl)boronic acid

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